Depramine

Vue d'ensemble

Description

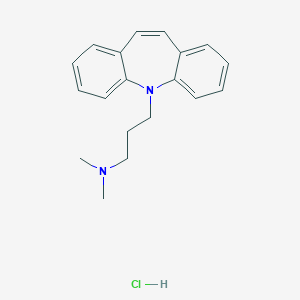

Depramine, also known as balipramine and 10,11-dehydroimipramine, is a tricyclic antidepressant (TCA) which was never marketed . It is used to treat depression by increasing the amounts of certain natural substances in the brain that are needed for mental balance .

Molecular Structure Analysis

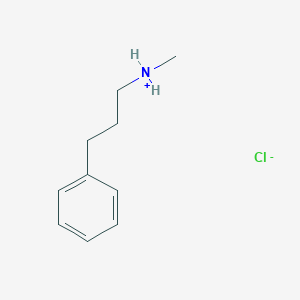

Depramine has a molecular formula of C19H22N2 . It contains a total of 45 bonds; 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 tertiary amine (aliphatic), and 1 tertiary amine (aromatic) .Physical And Chemical Properties Analysis

Depramine has a molecular weight of 314.85 . It is a pharmaceutical primary standard .Applications De Recherche Scientifique

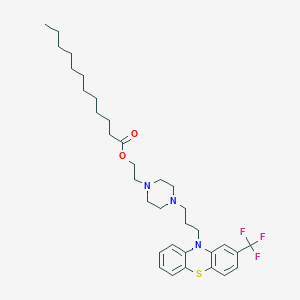

N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride: , also known as Balipramine Hydrochloride (Impurity) or Depramine, is a compound with several potential applications in scientific research. Below are some of the unique applications based on the available information:

Reference Material for Analytical Standards

Balipramine Hydrochloride serves as a certified reference material for analytical standards, ensuring accurate and reliable data analysis in neurology research chemicals .

Proteomics Research

It is used in proteomics research, which involves the study of proteomes and their functions, particularly in understanding disease mechanisms and discovering therapeutic targets .

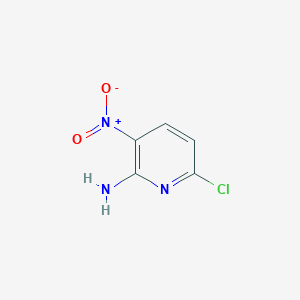

Synthesis of Dibenzoazepine-Pyridazine Derivatives

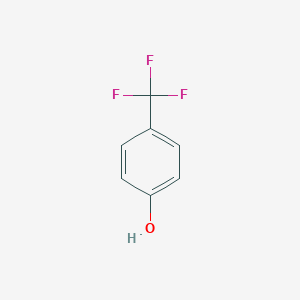

The compound can be utilized as a starting material for synthesizing pharmacologically important dibenzoazepine-pyridazine derivatives, which have potential therapeutic applications .

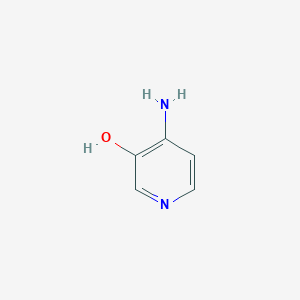

Preparation of Aminophenol Derivatives

It serves as a key intermediate in the preparation of aminophenol derivatives, which are important in various chemical synthesis processes .

Tricyclic Antidepressant Research

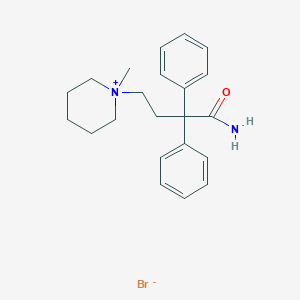

Related compounds like Imipramine, which share a similar chemical structure, are known tricyclic antidepressants. This suggests that Depramine could be studied for its potential antidepressant effects .

Pharmaceutical Quality Control

Depramine is used as a USP compendial standard to determine strength, quality, purity, and identity in prescribed USP-NF monograph tests and assays .

Mécanisme D'action

Target of Action

N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride, also known as Imipramine, primarily targets the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, neurotransmitters that are involved in mood regulation .

Mode of Action

Imipramine acts by inhibiting the serotonin and norepinephrine transporters . This inhibition prevents the reuptake of these neurotransmitters, thereby increasing their concentration in the synaptic cleft. The increased concentration of these neurotransmitters enhances their signaling and leads to an improvement in mood .

Biochemical Pathways

The action of Imipramine affects the serotonergic and noradrenergic pathways This can lead to downstream effects such as mood elevation .

Pharmacokinetics

Imipramine has a half-life of 6 to 20 hours , indicating that it remains in the body for a significant period of time. This allows for sustained effects even with once or twice daily dosing. The compound is soluble in water, which aids in its absorption and distribution in the body .

Result of Action

The primary result of Imipramine’s action is an improvement in mood . By increasing the availability of serotonin and norepinephrine, Imipramine can help alleviate symptoms of depression and certain types of pain .

Action Environment

The action of Imipramine can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of the environment, as it is a weak base and will exist primarily as a protonated cation at ambient pH . This can influence its absorption, distribution, metabolism, and excretion, thereby affecting its overall efficacy and stability .

Safety and Hazards

Propriétés

IUPAC Name |

3-benzo[b][1]benzazepin-11-yl-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-13H,7,14-15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOQDRVNCMCLDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

303-54-8 (Parent) | |

| Record name | G 31406 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058262514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40973825 | |

| Record name | 3-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58262-51-4 | |

| Record name | G 31406 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058262514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

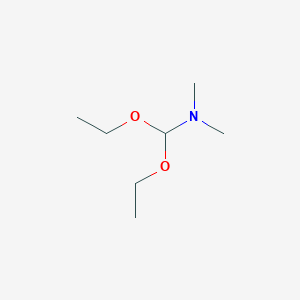

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

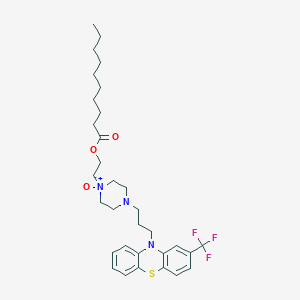

![2-[4-Oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-4-ium-1-yl]ethyl decanoate](/img/structure/B195930.png)

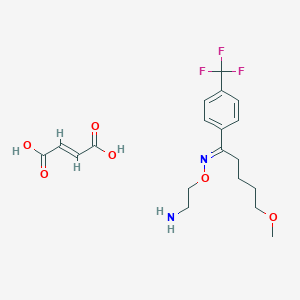

![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B195940.png)

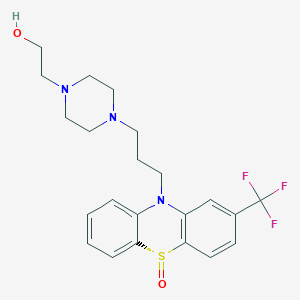

![N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B195952.png)